BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support Center: G143A Mutation Iin
Cytochrome b and Orysastrobin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Orysastrobin

Cat. No.: B033976

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for experiments related to the G143A mutation in the cytochrome b gene and its
association with Orysastrobin resistance.

l. Frequently Asked Questions (FAQSs)

Q1: What is the relationship between the G143A mutation in the cytochrome b gene and
Orysastrobin resistance?

Al: Orysastrobin is a Quinone outside Inhibitor (Qol) fungicide that targets the cytochrome b
complex (also known as complex Ill) in the mitochondrial respiratory chain of fungi, inhibiting
ATP production.[1] The G143A mutation is a specific point mutation in the cytochrome b gene
(cytb) that results in the substitution of glycine (G) with alanine (A) at position 143 of the
cytochrome b protein. This single amino acid change significantly reduces the binding affinity of
Qol fungicides, including Orysastrobin, to the target site, thereby conferring a high level of
resistance.[1]

Q2: How significant is the resistance conferred by the G143A mutation to Orysastrobin?

A2: The G143A mutation is known to confer a high level of resistance to Qol fungicides.
Resistance factors (RF), which are the ratio of the EC50 value of a resistant strain to that of a
sensitive (wild-type) strain, are typically greater than 100 for pathogens carrying the G143A
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mutation.[2] Orysastrobin belongs to the FRAC (Fungicide Resistance Action Committee)
Code 11 group of fungicides, and there is a high risk of cross-resistance among all members of
this group in pathogens with the G143A mutation.[2]

Q3: Are there other mutations in the cytochrome b gene that can cause resistance to
Orysastrobin?

A3: Yes, other mutations in the cytochrome b gene, such as F129L (phenylalanine to leucine at
position 129) and G137R (glycine to arginine at position 137), have also been associated with
resistance to Qol fungicides. However, these mutations generally confer low to moderate levels
of resistance compared to the high-level resistance conferred by the G143A mutation.

Q4: What is the mechanism of resistance conferred by the G143A mutation?

A4: The G143A mutation alters the three-dimensional structure of the Qo binding pocket in the
cytochrome b protein. This change sterically hinders the binding of Orysastrobin and other
Qol fungicides, preventing them from inhibiting the electron transport chain and ATP synthesis.

Q5: Is the G143A mutation the only mechanism of resistance to Orysastrobin?

A5: While the G143A mutation is the most common and significant mechanism of target-site
resistance to Qol fungicides, other non-target-site mechanisms, such as increased efflux pump
activity or the activation of alternative respiration pathways, may also contribute to reduced
sensitivity. However, the G143A mutation is considered the primary driver of high-level field
resistance.

Il. Quantitative Data Summary

The following table summarizes the expected resistance levels associated with the G143A
mutation.
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Wild-Type (No
Parameter ] G143A Mutant Reference
Mutation)

Orysastrobin - ) )
o Sensitive Highly Resistant [2][3]
Sensitivity

Typical EC50 Range
for Qols (e.g., < 0.1 pg/mL > 10 pg/mL [415]

Azoxystrobin)

Resistance Factor

1 > 100 [2]
(RF)

EC50 (Effective Concentration 50%) is the concentration of a fungicide that inhibits 50% of the
fungal growth. Resistance Factor (RF) = EC50 of resistant isolate / EC50 of sensitive isolate.

lll. Experimental Protocols and Troubleshooting

This section provides detailed methodologies for key experiments and troubleshooting guides

for common issues.

A. Phenotypic Assay: Determining Orysastrobin EC50
Values

This protocol outlines the determination of the 50% effective concentration (EC50) of
Orysastrobin for a fungal isolate using a mycelial growth assay on fungicide-amended agar.

Methodology

o Prepare Fungicide Stock Solution: Dissolve Orysastrobin in a suitable solvent (e.g., DMSO)
to create a high-concentration stock solution (e.g., 10 mg/mL).

o Prepare Fungicide-Amended Media: Autoclave potato dextrose agar (PDA) and cool it to 50-
55°C. Add the Orysastrobin stock solution to the molten PDA to achieve a series of final
concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 pg/mL). Pour the amended PDA into petri
dishes.
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« Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of a pure
fungal culture onto the center of each fungicide-amended and control plate.

 Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.

o Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at
regular intervals until the colony on the control plate has reached approximately 80% of the
plate diameter.

o Data Analysis: Calculate the percentage of mycelial growth inhibition for each Orysastrobin
concentration relative to the control. Use probit analysis or a similar statistical method to
determine the EC50 value.

Troubleshooting Guide: Phenotypic Assay

Problem

Possible Cause(s)

Solution(s)

No fungal growth on control

plates

- Inoculum is not viable.-
Incubation conditions are

incorrect.

- Use a fresh, actively growing
culture for inoculation.- Verify
and optimize incubation

temperature and duration.

Inconsistent growth across

replicates

- Inconsistent mycelial plug
size.- Uneven distribution of

fungicide in the media.

- Use a sterile cork borer for
consistent plug size.- Ensure
thorough mixing of the

fungicide stock in the molten

agar before pouring plates.

Precipitation of fungicide in the

media

- Fungicide is not fully
dissolved in the stock solution.-
Exceeded the solubility limit of

the fungicide in the media.

- Ensure the stock solution is
fully dissolved before adding to
the media.- Check the
solubility of Orysastrobin in the

chosen solvent and agar.

Difficulty in determining EC50
due to very high or low

resistance

- The range of fungicide
concentrations is not

appropriate.

- Adjust the concentration
range to bracket the expected
EC50 value. For highly
resistant isolates, higher

concentrations will be needed.
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B. Genotypic Assay 1: PCR-RFLP for G143A Detection

This protocol describes the use of Polymerase Chain Reaction-Restriction Fragment Length
Polymorphism (PCR-RFLP) to detect the G143A mutation. The principle is that the G to A
mutation creates or abolishes a restriction site for a specific enzyme. For the G143A mutation
(GGT to GCT), the enzyme Satl (or its isoschizomer Fnu4HI) is commonly used as it
recognizes the sequence GCNGC, which is present in the mutant allele.

Methodology
o DNA Extraction: Extract high-quality genomic DNA from the fungal isolate.
o PCR Amplification:

o Design primers to amplify a fragment of the cytb gene containing the codon for amino acid
143.

o Perform PCR using a standard protocol. A typical reaction mixture includes DNA template,
forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

o Cycling conditions generally consist of an initial denaturation, followed by 30-35 cycles of
denaturation, annealing, and extension, and a final extension step.

 Verification of PCR Product: Run a small amount of the PCR product on an agarose gel to
confirm the amplification of a single band of the expected size.

» Restriction Digestion:

o Set up a restriction digest reaction containing the PCR product, the appropriate restriction
enzyme buffer, and the Satl (or Fnu4HI) restriction enzyme.

o Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a
sufficient time to ensure complete digestion.

o Gel Electrophoresis:

o Run the digested PCR products on a high-resolution agarose gel.
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o Include undigested PCR product as a control.

o Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g.,
ethidium bromide or SYBR Safe).

« Interpretation of Results:

o Wild-Type (G143): The PCR product will not be digested by Satl, resulting in a single band
corresponding to the size of the undigested PCR product.

o Resistant Mutant (A143): The PCR product will be digested by Satl into two smaller

fragments.

o Heteroplasmy (presence of both alleles): Three bands will be visible: the undigested
fragment and the two smaller digested fragments.

Troubleshooting Guide: PCR-RFLP
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Problem

Possible Cause(s)

Solution(s)

No PCR product

- Poor quality or quantity of
DNA.- PCR inhibitors present.-
Incorrect annealing

temperature.

- Re-extract DNA and check its
quality and concentration.-
Dilute the DNA template to
reduce inhibitor concentration.-
Optimize the annealing
temperature using a gradient
PCR.

Multiple bands in the
undigested PCR product

- Non-specific primer binding.

- Increase the annealing
temperature.- Redesign

primers for higher specificity.

Incomplete or partial digestion

- Insufficient enzyme or
incubation time.- Enzyme
activity is low.- PCR buffer
components are inhibiting the

enzyme.

- Increase the amount of
enzyme and/or the incubation
time.- Check the expiration
date and storage of the
enzyme.- Purify the PCR

product before digestion.

No digestion of a known

mutant sample

- The mutation does not create
the expected restriction site.-
Incorrect restriction enzyme

used.

- Sequence the PCR product
to confirm the mutation.- Verify
that the correct restriction
enzyme for the specific

mutation is being used.

C. Genotypic Assay 2: Allele-Specific PCR (AS-PCR) for

G143A Detection

AS-PCR uses primers designed to specifically amplify either the wild-type or the mutant allele.

This method is often faster than PCR-RFLP as it does not require a post-PCR digestion step.

Methodology

o DNA Extraction: Extract high-quality genomic DNA.

e Primer Design:
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o Design a common reverse primer.
o Design two forward primers:

» Wild-Type Specific Primer: The 3'-end of this primer will match the wild-type (GGT)
sequence at codon 143.

» Mutant-Specific Primer: The 3'-end of this primer will match the mutant (GCT) sequence
at codon 143.

o To enhance specificity, an additional mismatch can be introduced at the third or fourth
base from the 3'-end of the allele-specific primers.

e PCR Amplification:

o

Set up two separate PCR reactions for each DNA sample.

[¢]

Reaction 1: Common reverse primer + Wild-type specific forward primer.

[¢]

Reaction 2: Common reverse primer + Mutant-specific forward primer.

[e]

Perform PCR with optimized cycling conditions, particularly the annealing temperature, to
ensure high specificity.

o Gel Electrophoresis:
o Run the products of both PCR reactions on an agarose gel.
« Interpretation of Results:

o Wild-Type (G143): A band will be present only in the reaction with the wild-type specific
primer.

o Resistant Mutant (A143): A band will be present only in the reaction with the mutant-
specific primer.

o Heteroplasmy: Bands will be present in both reactions.

Troubleshooting Guide: Allele-Specific PCR
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Problem

Possible Cause(s)

Solution(s)

No amplification in either
reaction for a known positive

sample

- General PCR failure (see
PCR-RFLP troubleshooting).

- Follow general PCR

troubleshooting steps.

Amplification in both reactions
for a known homozygous
sample (non-specific

amplification)

- Annealing temperature is too
low.- Primer design is not

specific enough.

- Increase the annealing
temperature in small
increments.- Redesign allele-
specific primers, possibly
introducing an additional

mismatch.

Faint or no amplification of the

correct allele

- Suboptimal PCR conditions.-

Poor primer efficiency.

- Optimize MgClI2
concentration and primer
concentrations.- Redesign
primers for better amplification

efficiency.

D. Genotypic Assay 3: Loop-Mediated Isothermal
Amplification (LAMP) for G143A Detection

LAMP is a rapid and highly specific method for DNA amplification that occurs at a constant

temperature, eliminating the need for a thermal cycler.

Methodology

» DNA Extraction: Extract genomic DNA. Crude extraction methods can often be used.

o Primer Design: Design a set of 4 to 6 primers that recognize 6 to 8 distinct regions of the

target DNA sequence spanning the G143A mutation site. Specific software is typically used

for LAMP primer design. The primers will be designed to specifically amplify either the wild-

type or the mutant sequence.

o LAMP Reaction:

o Combine the DNA template, LAMP primers, Bst DNA polymerase (with strand

displacement activity), and dNTPs in a reaction tube.

© 2025 BenchChem. All rights reserved.

9/15

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Troubleshooting & Optimization
Check Availability & Pricing

BENGHE

o Incubate at a constant temperature (e.g., 60-65°C) for a set time (e.g., 30-60 minutes).

» Detection of Amplification:

o Amplification can be detected in real-time by measuring the increase in turbidity or
fluorescence (using an intercalating dye).

o Alternatively, endpoint detection can be performed by visualizing the reaction products on
an agarose gel or by a color change using dyes like hydroxynaphthol blue (HNB).

« Interpretation of Results:

o Positive amplification (indicated by turbidity, fluorescence, or color change) in the reaction

with the mutant-specific primers indicates the presence of the G143A mutation.

Troubleshooting Guide: LAMP Assay

Problem

Possible Cause(s)

Solution(s)

No amplification

- Incorrect incubation
temperature.- Inactive

enzyme.- Poor primer design.

- Optimize the incubation
temperature.- Check the
enzyme's activity and storage
conditions.- Redesign and test

new sets of LAMP primers.

Non-specific amplification in

the no-template control

- Primer-dimer formation.-

Contamination.

- Optimize primer
concentrations.- Ensure a
clean workspace and use filter

tips to prevent contamination.

Inconsistent results

- Pipetting errors.- Inconsistent

sample quality.

- Be precise with pipetting,
especially with the small
volumes used in LAMP
reactions.- Standardize the

DNA extraction method.

IV. Visualizations
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Mechanism of Orysastrobin Action and Resistance

G143A Mutant (Resistant)

Binding Reduced Functional Continues Sustained
Orysastrobin gl E ettty Cytochrome b (A143) Electron Transport Chain ATP Production Fungal Growth

Wild-Type Fungus (Sensitive)

Inhibits Blocks Prevents

Cytochrome b (G143) Electron Transport Chain Fungal Growth

Click to download full resolution via product page

Caption: Mechanism of Orysastrobin action and G143A-mediated resistance.

Experimental Workflow for G143A Detection using PCR-
RFLP
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Caption: Workflow for G143A mutation detection by PCR-RFLP.
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Troubleshooting Logic for Allele-Specific PCR

AS-PCR Experiment

Contamination. Decontaminate workspace, use fresh reagents. T No amplification in any reaction?

Check DNA quality/quantity.
Optimize PCR conditions (e.g., annealing temp).

ic amplification.
I aling temperature.
Redesign primers for higher specificity.

Click to download full resolution via product page

Caption: Troubleshooting decision tree for Allele-Specific PCR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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